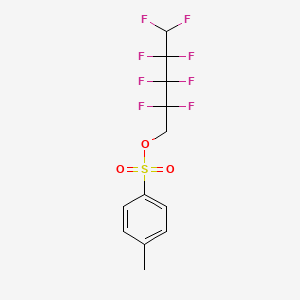

1h,1h,5h-octafluoropentyl p-toluenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F8O3S/c1-7-2-4-8(5-3-7)24(21,22)23-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPMGBQCNGPAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379733 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-00-8 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H,5H-octafluoropentyl p-toluenesulfonate. It includes a summary of its physical characteristics, predicted spectroscopic data, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity and stability, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in utilizing this versatile fluorinated tosylate.

Chemical and Physical Properties

This compound, also known as 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, is a fluorinated organic compound. The presence of the octafluoropentyl chain significantly influences its physical properties, such as polarity and solubility, while the tosylate group serves as an excellent leaving group in nucleophilic substitution reactions. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2264-00-8 | [1] |

| Molecular Formula | C₁₂H₁₀F₈O₃S | |

| Molecular Weight | 386.26 g/mol | |

| Appearance | Not explicitly found, likely a colorless liquid or low-melting solid | |

| Melting Point | 8-12 °C | |

| Boiling Point | 157 °C @ 5 mmHg | |

| Density | 1.5127 g/cm³ | |

| Refractive Index | 1.4325 @ 20 °C | |

| Flash Point | >110 °C | |

| Synonyms | 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tosyl group and the methylene and methine protons of the octafluoropentyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to SO₂) | ~7.8 | Doublet | 2H |

| Aromatic (meta to SO₂) | ~7.4 | Doublet | 2H |

| -OCH₂- | ~4.5 | Triplet | 2H |

| -CHF₂ | 5.8 - 6.4 | Triplet of triplets | 1H |

| Ar-CH₃ | ~2.4 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals from the aromatic ring, the methyl group, and the highly deshielded carbons of the fluorinated alkyl chain.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-SO₂) | ~145 |

| Aromatic (quaternary) | ~133 |

| Aromatic (CH) | ~130, ~128 |

| -CF₂- (multiple signals) | 105 - 120 |

| -OCH₂- | ~65 |

| Ar-CH₃ | ~21 |

IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the sulfonate group and the carbon-fluorine bonds.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| S=O (asymmetric stretch) | 1350 - 1370 | Strong |

| S=O (symmetric stretch) | 1170 - 1190 | Strong |

| C-F stretch | 1000 - 1400 | Strong, multiple bands |

| S-O-C stretch | 900 - 1000 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium to weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the limited availability of direct mass spectrometric studies, the fragmentation behavior is inferred from analogous sulfonate esters.[2]

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Fragment |

| 386 | [M]⁺ (Molecular ion) |

| 231 | [M - C₇H₇SO₂]⁺ (Loss of tosyl group) |

| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Synthesis and Experimental Protocols

This compound is typically synthesized by the reaction of 1H,1H,5H-octafluoropentanol with p-toluenesulfonyl chloride in the presence of a base. The following is a detailed experimental protocol adapted from established methods for the tosylation of alcohols.[3]

Materials and Reagents

-

1H,1H,5H-octafluoropentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H,1H,5H-octafluoropentanol (1.0 eq) and a catalytic amount of DMAP. Anhydrous dichloromethane is added to dissolve the reactants.

-

Addition of Base: Triethylamine (1.2 eq) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

References

Synthesis and Characterization of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate. This compound serves as a valuable intermediate in organic synthesis, particularly for the introduction of the octafluoropentyl moiety into various molecular scaffolds, a strategy often employed in the development of pharmaceuticals and advanced materials to modulate properties such as lipophilicity and metabolic stability.

Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate

The synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate is achieved through the tosylation of the corresponding primary alcohol, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol. This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis workflow for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.

Experimental Protocol

Materials:

-

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1.0 eq)

-

p-Toluenesulfonyl chloride (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

To a stirred solution of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (2.0 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2,2,3,3,4,4,5,5-octafluoropentyl tosylate as a pure compound.

Characterization of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate

The structure and purity of the synthesized 2,2,3,3,4,4,5,5-octafluoropentyl tosylate can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Infrared (IR) spectroscopy.

Caption: Characterization workflow for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.

| Technique | Assignment | Predicted Chemical Shift / Frequency | Multiplicity | Integration |

| ¹H NMR | Ar-H (ortho to -SO₂-) | ~7.80 ppm | Doublet | 2H |

| Ar-H (meta to -SO₂-) | ~7.35 ppm | Doublet | 2H | |

| -O-CH ₂- | ~4.50 ppm | Triplet | 2H | |

| Ar-CH ₃ | ~2.45 ppm | Singlet | 3H | |

| -CF₂-CH F₂ | ~6.10 ppm | Triplet of triplets | 1H | |

| ¹³C NMR | C =O (ester) | - | - | - |

| Ar-C (ipso, -SO₂-) | ~145 ppm | - | - | |

| Ar-C (para, -CH₃) | ~145 ppm | - | - | |

| Ar-C H (ortho) | ~130 ppm | - | - | |

| Ar-C H (meta) | ~128 ppm | - | - | |

| -O-C H₂- | ~65 ppm | Triplet | - | |

| -C F₂- | ~110-120 ppm | - | - | |

| Ar-C H₃ | ~21.5 ppm | - | - | |

| ¹⁹F NMR | -CF ₂-CH₂- | ~ -125 ppm | Multiplet | 2F |

| -CF ₂-CF₂-CH₂- | ~ -130 ppm | Multiplet | 2F | |

| -CF ₂-CHF₂ | ~ -138 ppm | Multiplet | 2F | |

| -CHF ₂ | ~ -145 ppm | Doublet of multiplets | 2F | |

| IR | Ar C-H stretch | 3100-3000 cm⁻¹ | - | - |

| Aliphatic C-H stretch | 2980-2850 cm⁻¹ | - | - | |

| C=C aromatic stretch | 1600-1585 cm⁻¹ | - | - | |

| S=O stretch (asymmetric) | 1370-1350 cm⁻¹ | - | - | |

| S=O stretch (symmetric) | 1190-1170 cm⁻¹ | - | - | |

| C-F stretch | 1250-1000 cm⁻¹ | - | - | |

| S-O-C stretch | 1000-960 cm⁻¹ | - | - |

Spectroscopic and Synthetic Profile of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

An In-depth Technical Guide for Researchers

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 1H,1H,5H-octafluoropentyl p-toluenesulfonate. These predictions are derived from the analysis of its constituent functional groups—the p-toluenesulfonate moiety and the 1H,1H,5H-octafluoropentyl chain—and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.80 | Doublet | 2H | Ar-H (ortho to SO₂) | ~8.3 |

| 7.37 | Doublet | 2H | Ar-H (meta to SO₂) | ~8.1 |

| 5.95 | Triplet of Triplets (tt) | 1H | -CF₂H | JH-F ≈ 51, JH-F ≈ 5 |

| 4.45 | Triplet | 2H | -O-CH₂ -CF₂- | JH-F ≈ 13 |

| 2.46 | Singlet | 3H | Ar-CH₃ | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| 145.5 | Ar-C -CH₃ |

| 133.8 | Ar-C -SO₂ |

| 130.0 | Ar-C H (meta to SO₂) |

| 128.0 | Ar-C H (ortho to SO₂) |

| 107-120 (multiplets) | -C F₂- |

| 62.5 (triplet, JC-F ≈ 25 Hz) | -O-C H₂-CF₂- |

| 21.7 | Ar-C H₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -118 to -122 | Multiplet | -CH₂-CF₂ - |

| -128 to -132 | Multiplet | -CF₂-CF₂ -CF₂H |

| -135 to -139 | Multiplet | -CF₂-CF₂ -CFH- |

| -138 to -142 | Doublet of Multiplets | -CF₂ H |

Table 4: Predicted Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| High-Resolution MS (ESI+) | [M+Na]⁺ Calculated | 409.0185 |

| Low-Resolution MS (EI) | Major Fragments (m/z) | 231 [M-OTs]⁺, 155 [C₇H₇SO₂]⁺, 91 [C₇H₇]⁺ |

Experimental Protocols

A standard and reliable method for the synthesis of this compound is the tosylation of the corresponding fluorinated alcohol, 1H,1H,5H-octafluoropentan-1-ol.

General Synthesis of this compound

Materials and Reagents:

-

1H,1H,5H-Octafluoropentan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1H,1H,5H-octafluoropentan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Pyridine (or triethylamine, approx. 1.5-2.0 eq.) is added to the solution, followed by the optional addition of a catalytic amount of DMAP (0.05-0.1 eq.).

-

p-Toluenesulfonyl chloride (1.1-1.2 eq.) is added portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

The reaction is quenched by the addition of 1 M HCl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the general synthetic procedure.

Caption: Logical workflow for spectroscopic characterization.

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

CAS Number: 2264-00-8

This technical guide provides a comprehensive overview of 1H,1H,5H-octafluoropentyl p-toluenesulfonate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific literature on this compound, this guide leverages analogous chemical principles and data from related structures to present its physicochemical properties, a probable synthetic route, and potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a partially fluorinated alkyl tosylate. The presence of a significant fluorine content is expected to impart unique properties, such as altered lipophilicity and metabolic stability, which are highly desirable in drug design.[1][2][3][4][5] The tosylate group is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions.[6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2264-00-8 | N/A |

| Molecular Formula | C₁₂H₁₀F₈O₃S | N/A |

| Molecular Weight | 386.26 g/mol | N/A |

| Melting Point | 8.00°C - 12.00°C | N/A |

| Boiling Point | 157.00°C | N/A |

| Density | 1.5127 g/cm³ | N/A |

Synthesis

A plausible and widely used method for the synthesis of alkyl tosylates is the reaction of the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base.[6][9] In this case, 1H,1H,5H-octafluoropentan-1-ol would serve as the precursor.

Table 2: Properties of the Precursor, 1H,1H,5H-Octafluoropentan-1-ol

| Property | Value | Reference |

| CAS Number | 355-80-6 | [10] |

| Molecular Formula | C₅H₄F₈O | [10][11] |

| Molecular Weight | 232.07 g/mol | [10][11] |

| Boiling Point | 141-142 °C | [11][12][13] |

| Density | 1.667 g/mL at 25 °C | [11][12][13] |

| Refractive Index | n20/D 1.318 | [11][12][13] |

Proposed Experimental Protocol for Synthesis

This protocol is a representative example for the tosylation of a primary alcohol and should be adapted and optimized for the specific substrate.[9][14]

Materials:

-

1H,1H,5H-octafluoropentan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1H,1H,5H-octafluoropentan-1-ol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Organic Synthesis

The primary utility of this compound in a research and drug development context is as an electrophilic building block for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a target molecule. The tosylate is an excellent leaving group for nucleophilic substitution reactions (Sₙ2).[7][15]

Proposed Nucleophilic Substitution Reaction

A common application of alkyl tosylates is the synthesis of ethers via reaction with an alkoxide nucleophile. This reaction is a reliable method for forming C-O bonds.

Proposed Experimental Protocol for Ether Synthesis

This protocol is a general representation of a Williamson ether synthesis using an alkyl tosylate.

Materials:

-

This compound

-

Sodium ethoxide (or another desired alkoxide)

-

Anhydrous dimethylformamide (DMF)

-

Stir plate and stir bar

-

Round-bottom flask

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.2 equivalents) in anhydrous DMF.

-

To this solution, add this compound (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting fluorinated ether by column chromatography or distillation.

Caption: Logical relationship in a nucleophilic substitution reaction.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[1][2][4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, which can improve oral bioavailability.[4] Furthermore, the strength of the carbon-fluorine bond often leads to increased metabolic stability by blocking sites of enzymatic oxidation.[5] The 1H,1H,5H-octafluoropentyl group, when introduced into a biologically active molecule, could therefore serve to optimize its pharmacokinetic profile.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be a skin and eye irritant. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, though not extensively studied, fluorinated building block. Its utility lies in its ability to act as an electrophile for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a variety of molecules. The representative synthetic and reaction protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in the development of novel pharmaceuticals and advanced materials. Further research is warranted to fully characterize its reactivity and explore its applications.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Research Portal [repository.lib.umassd.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. strem.com [strem.com]

- 11. 355-80-6 CAS MSDS (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. chemwhat.com [chemwhat.com]

- 14. rsc.org [rsc.org]

- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Physical properties of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and a generalized synthetic route for 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate. Due to the limited availability of direct experimental data for this specific compound, this guide offers estimated properties based on the known characteristics of its precursor, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, and related fluorinated molecules.

Core Physical Properties (Estimated)

The following table summarizes the estimated physical properties of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate. These values are extrapolated and should be considered as approximations for experimental planning.

| Property | Estimated Value | Source/Basis of Estimation |

| Molecular Formula | C₁₂H₉F₈O₃S | Calculated |

| Molecular Weight | 385.25 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on typical properties of tosylates and fluorinated compounds. |

| Boiling Point | > 142 °C | Expected to be significantly higher than the precursor alcohol, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (141-142 °C)[1]. |

| Melting Point | Not readily estimated; likely a low-melting solid | Many tosylates of similar size are solids at room temperature. |

| Density | > 1.67 g/mL at 25 °C | Expected to be higher than the precursor alcohol (1.667 g/mL at 25 °C)[1]. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). Insoluble in water. | Based on the general solubility of tosylates and highly fluorinated compounds[2][3]. |

Experimental Protocol: Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate

This protocol describes a general method for the tosylation of an alcohol, adapted for the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate from its corresponding alcohol.

Materials:

-

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.5 - 2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding cold 1 M HCl solution to neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an alkyl tosylate.

Logical Relationship of Synthesis

The following diagram outlines the logical progression of the chemical transformation.

References

Solubility of 1H,1H,5H-octafluoropentyl p-toluenesulfonate in organic solvents

An In-Depth Technical Guide to the Solubility of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a fluorinated tosylate ester of interest in organic synthesis and materials science. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework for researchers to determine its solubility in various organic solvents. It includes a predicted qualitative solubility profile based on the physicochemical properties of analogous fluorinated and tosylated compounds. Furthermore, this guide presents a detailed, step-by-step experimental protocol for solubility determination using the widely accepted shake-flask method.

Introduction to this compound

This compound is an organic compound featuring a highly fluorinated alkyl chain and a tosylate group. The fluorinated moiety imparts unique properties such as chemical inertness, thermal stability, and both hydrophobic and lipophobic characteristics. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis for introducing octafluoropentyl groups into molecules. Understanding its solubility is critical for reaction setup, purification, and formulation in various applications, including drug development and advanced materials.

Qualitative Solubility Profile

While quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the properties of its constituent functional groups. The molecule possesses a polar tosylate head and a nonpolar, highly fluorinated tail. This amphipathic nature suggests nuanced solubility behavior.

-

Fluorinated Solvents: The presence of the C4F8 chain suggests that the compound is likely to be most soluble in fluorinated solvents (e.g., perfluorohexane, trifluorotoluene).

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile are expected to be effective at solvating the polar tosylate group. The fluorinated chain may limit overall solubility, but moderate to good solubility is anticipated.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are generally good solvents for a wide range of organic compounds and are expected to dissolve this compound effectively.

-

Ethers: Diethyl ether may show moderate solubility.

-

Hydrocarbon Solvents: Nonpolar solvents like hexane and toluene are expected to be poor solvents due to their inability to effectively solvate the polar tosylate group.

-

Polar Protic Solvents: Alcohols like methanol and ethanol may show limited to moderate solubility. While they can interact with the tosylate group, the large fluorinated chain is not well-solvated. Water is expected to be a very poor solvent.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents. It is crucial to note that this table is for estimation purposes and must be confirmed by experimental determination.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Fluorinated | Perfluorohexane | Soluble | "Like dissolves like"; fluorinated tail interacts favorably with the solvent. |

| Polar Aprotic | Acetone | Soluble | Capable of solvating the polar tosylate group. |

| Acetonitrile (ACN) | Moderately Soluble | Good polarity, but may be less effective for the fluorinated portion. | |

| Tetrahydrofuran (THF) | Soluble | Effective at solvating both polar and some nonpolar moieties. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for many functionalized organic compounds. |

| Ethers | Diethyl Ether | Moderately Soluble | Lower polarity may limit interaction with the tosylate group. |

| Hydrocarbons | Hexane | Sparingly Soluble | Nonpolar nature makes it a poor solvent for the polar tosylate group. |

| Toluene | Sparingly Soluble | Aromatic ring offers some interaction, but overall polarity is low. | |

| Polar Protic | Methanol | Sparingly Soluble | Hydrogen bonding can solvate the tosylate, but not the fluorinated tail. |

| Water | Insoluble | Highly polar protic nature is incompatible with the large, nonpolar fluorinated tail. |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1][2] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity, anhydrous where necessary)

-

Analytical balance (± 0.01 mg)

-

Glass vials or flasks with airtight caps (e.g., 4-20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium. A 5-fold excess over the estimated solubility is a good starting point.[3]

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.[3]

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant, sufficient speed (e.g., 200-300 RPM) to ensure thorough mixing of the solid and liquid phases.[4]

-

Allow the samples to equilibrate for a predetermined period. A common duration is 24 to 72 hours, which is typically sufficient for most compounds to reach equilibrium.[4] To confirm equilibrium is reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours); if the measured concentration is stable between the last two time points, equilibrium is assumed.[3]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at the same temperature for a set period (e.g., 15-20 minutes at >3000 rpm).

-

Alternatively, or in addition, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean collection vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Quantification:

-

Carefully take a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Data Calculation

The solubility (S) is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. It is typically expressed in units such as mg/mL, g/L, or mol/L.

S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1H,1H,5H-octafluoropentyl p-toluenesulfonate. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the spectral data, experimental methodology, and the underlying spin-spin coupling interactions.

Data Presentation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the p-toluenesulfonate group and the protons of the octafluoropentyl chain. The extensive fluorine substitution on the pentyl chain results in complex splitting patterns due to ¹H-¹⁹F coupling.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Ar-H) | ~ 7.80 | Doublet (d) | J ≈ 8.2 | 2H |

| H-b (Ar-H) | ~ 7.35 | Doublet (d) | J ≈ 8.2 | 2H |

| H-c (-OCH₂-) | ~ 4.50 | Triplet (t) | ³JHF ≈ 13.0 | 2H |

| H-d (-CH₃) | ~ 2.45 | Singlet (s) | - | 3H |

| H-e (-CHF₂) | ~ 6.10 | Triplet of triplets (tt) | ²JHF ≈ 51.0, ³JHF ≈ 5.0 | 1H |

Note: The chemical shifts and coupling constants are representative values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1H,1H,5H-octafluoropentan-1-ol with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or diethyl ether. The reaction is typically carried out at 0 °C to room temperature.

Procedure:

-

To a solution of 1H,1H,5H-octafluoropentan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM), cooled to 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

¹H NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is suitable for acquiring the ¹H NMR spectrum.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 10-12 ppm is appropriate.

-

Temperature: The experiment is typically run at room temperature (298 K).

Mandatory Visualization

The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule, which give rise to the observed multiplicities in the ¹H NMR spectrum.

Mass Spectrometry of 1H,1H,5H-octafluoropentyl p-toluenesulfonate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1H,1H,5H-octafluoropentyl p-toluenesulfonate. Due to the absence of direct spectral data in publicly available databases, this document outlines a proposed fragmentation pathway based on the established principles of mass spectrometry and the known behavior of structurally related compounds, namely alkyl tosylates and highly fluorinated entities. This guide offers a robust framework for the identification and characterization of this molecule, detailing predicted mass-to-charge ratios (m/z) for key fragments, a comprehensive experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and illustrative diagrams to clarify the fragmentation logic and experimental workflow.

Introduction

This compound is a specialized organic compound containing a thermally stable p-toluenesulfonate (tosylate) leaving group and a highly fluorinated alkyl chain. Such molecules are of interest in synthetic chemistry, particularly in the introduction of fluorinated moieties into larger molecules, a common strategy in the development of pharmaceuticals and advanced materials. Mass spectrometry is an indispensable tool for confirming the structure and purity of such compounds. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that offer detailed structural insights.

Molecular Structure and Proposed Fragmentation

The molecular structure of this compound dictates its fragmentation pattern under energetic conditions like EI. The molecule consists of three key parts: the tosyl group, the octafluoropentyl chain, and the ester linkage connecting them.

-

Molecular Formula: C₁₂H₉F₈O₃S

-

Monoisotopic Molecular Weight: 384.01 Da

Under Electron Ionization (70 eV), the molecular ion (M⁺˙) is expected to be of low abundance or entirely absent, a common characteristic for compounds that undergo extensive fragmentation.[1][2] The primary fragmentation events are predicted to occur at the weakest bonds and lead to the formation of stable charged fragments.

The most probable cleavages are:

-

S-O Bond Cleavage: Heterolytic cleavage of the sulfur-oxygen bond is a characteristic fragmentation pathway for tosylates, leading to the formation of the stable p-toluenesulfonyl cation.[3]

-

C-O Bond Cleavage: Cleavage of the carbon-oxygen bond between the ester oxygen and the fluorinated chain can lead to either the octafluoropentyl cation or the tosylate anion, depending on the ionization mode and subsequent rearrangements.

-

Fragmentation of the Tosyl Group: The p-toluenesulfonyl cation can further fragment, notably through the loss of SO₂ or by rearrangement to the highly stable tropylium ion.

-

Fragmentation of the Fluoroalkyl Chain: The octafluoropentyl chain is expected to undergo sequential loss of neutral fragments such as HF and difluorocarbene (:CF₂).

The proposed fragmentation pathway is visualized in the diagram below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Compounds Using 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1H,1H,5H-octafluoropentyl p-toluenesulfonate as a versatile reagent for the introduction of the 1H,1H,5H-octafluoropentyl moiety into a variety of organic molecules. This partially fluorinated group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its ability to modulate lipophilicity and metabolic stability.

Introduction to this compound

This compound is a highly effective electrophilic source of the 1H,1H,5H-octafluoropentyl group. The p-toluenesulfonate (tosylate) is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This reagent is particularly useful for the synthesis of fluorinated ethers, amines, and thioethers, which are valuable intermediates in the development of novel pharmaceuticals and advanced materials.

Chemical Structure:

Applications in Organic Synthesis

The primary application of this compound is in nucleophilic alkylation reactions. The electron-withdrawing nature of the fluorine atoms enhances the leaving group ability of the tosylate, making it a potent alkylating agent.

O-Fluoroalkylation: Synthesis of Fluorinated Ethers

The synthesis of fluorinated ethers can be readily achieved via a Williamson-type ether synthesis. This reaction is broadly applicable to a variety of phenols and alcohols.

N-Fluoroalkylation: Synthesis of Fluorinated Amines

The introduction of the octafluoropentyl group onto nitrogen atoms can be accomplished through N-alkylation of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

S-Fluoroalkylation: Synthesis of Fluorinated Thioethers

Thiols and thiophenols are excellent nucleophiles for the displacement of the tosylate group, leading to the formation of fluorinated thioethers.

Experimental Protocols

The following protocols are provided as general guidelines. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: O-Alkylation of Phenols

This protocol describes a general procedure for the synthesis of 1H,1H,5H-octafluoropentyl aryl ethers.

Reaction Scheme:

Materials:

-

Phenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add the phenol derivative (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated ether.

Quantitative Data (Representative Examples):

| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | CH₃CN | 80 | 18 | 85 |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 16 | 92 |

| 4-Nitrophenol | Cs₂CO₃ | CH₃CN | 60 | 12 | 95 |

Protocol 2: N-Alkylation of Anilines

This protocol outlines a method for the synthesis of N-(1H,1H,5H-octafluoropentyl) anilines.

Reaction Scheme:

Materials:

-

Aniline derivative

-

This compound

-

Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

-

Toluene or 1,4-Dioxane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, combine the aniline derivative (1.0 eq.), sodium carbonate (2.0 eq.), and toluene.

-

Add this compound (1.3 eq.).

-

Heat the mixture to 100-110 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the target N-alkylated aniline.

Quantitative Data (Representative Examples):

| Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Na₂CO₃ | Toluene | 110 | 36 | 75 |

| 4-Toluidine | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 82 |

| 4-Chloroaniline | K₃PO₄ | Toluene | 110 | 48 | 68 |

Protocol 3: S-Alkylation of Thiophenols

This protocol provides a general procedure for the synthesis of 1H,1H,5H-octafluoropentyl aryl thioethers.

Reaction Scheme:

Materials:

-

Thiophenol derivative

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH) or Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the thiophenol derivative (1.0 eq.) and potassium carbonate (1.5 eq.) in ethanol in a round-bottom flask.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq.) to the flask.

-

Continue stirring at room temperature for 8-16 hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the pure fluorinated thioether.

Quantitative Data (Representative Examples):

| Thiophenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | EtOH | 25 | 10 | 95 |

| 4-Methylthiophenol | K₂CO₃ | CH₃CN | 25 | 8 | 98 |

| 4-Chlorothiophenol | K₂CO₃ | EtOH | 25 | 12 | 92 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of fluorinated compounds using this compound.

Logical Relationship of Nucleophilic Substitution

The following diagram illustrates the logical relationship of the nucleophilic substitution reaction.

Application Notes and Protocols: 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate as a Fluoroalkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorinated motifs into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can significantly improve the pharmacological profile of drug candidates. 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate has emerged as a valuable reagent for the introduction of the 1H,1H,5H-octafluoropentyl group, a linear fluoroalkyl chain that can profoundly influence the biological activity and properties of parent molecules.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate as a fluoroalkylating agent for various nucleophiles, including amines, thiols, and phenols.

Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate

The synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate is achieved through the tosylation of the corresponding commercially available alcohol, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol.[1][2][3][4] This reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Caption: Synthetic workflow for 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.

Experimental Protocol: Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate

Materials:

-

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.

-

Portion-wise, add p-toluenesulfonyl chloride (1.2 eq) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,2,3,3,4,4,5,5-octafluoropentyl tosylate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Fluoroalkylation of Nucleophiles

2,2,3,3,4,4,5,5-Octafluoropentyl tosylate is an effective electrophile for the fluoroalkylation of a variety of nucleophiles. The electron-withdrawing nature of the octafluoropentyl group enhances the electrophilicity of the carbon atom attached to the tosylate leaving group, facilitating nucleophilic substitution reactions.

Caption: General pathway for nucleophilic fluoroalkylation.

Application in Fluoroalkylation of Amines (N-Fluoroalkylation)

The reaction of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate with primary and secondary amines provides a direct route to N-octafluoropentylated amines, which are valuable building blocks in medicinal chemistry.

General Protocol for N-Fluoroalkylation:

-

In a round-bottom flask, combine the amine (1.0 eq), 2,2,3,3,4,4,5,5-octafluoropentyl tosylate (1.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Substrate (Amine) | Product | Typical Yield (%) |

| Aniline | N-(2,2,3,3,4,4,5,5-Octafluoropentyl)aniline | 75-85 |

| Benzylamine | N-Benzyl-2,2,3,3,4,4,5,5-octafluoropentan-1-amine | 80-90 |

| Piperidine | 1-(2,2,3,3,4,4,5,5-Octafluoropentyl)piperidine | 70-80 |

Application in Fluoroalkylation of Thiols (S-Fluoroalkylation)

Thiols are excellent nucleophiles and react readily with 2,2,3,3,4,4,5,5-octafluoropentyl tosylate to form the corresponding thioethers. These fluorinated thioethers have applications in the development of agrochemicals and pharmaceuticals.

General Protocol for S-Fluoroalkylation:

-

To a solution of the thiol (1.0 eq) in a solvent such as DMF or acetone, add a base like K₂CO₃ or NaH (1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

| Substrate (Thiol) | Product | Typical Yield (%) |

| Thiophenol | Phenyl(2,2,3,3,4,4,5,5-octafluoropentyl)sulfane | 85-95 |

| Benzyl mercaptan | Benzyl(2,2,3,3,4,4,5,5-octafluoropentyl)sulfane | 90-98 |

| Cysteine derivative | S-(2,2,3,3,4,4,5,5-Octafluoropentyl)cysteine derivative | 70-85 |

Application in Fluoroalkylation of Phenols (O-Fluoroalkylation)

The O-fluoroalkylation of phenols with 2,2,3,3,4,4,5,5-octafluoropentyl tosylate yields fluorinated aryl ethers, a structural motif present in various bioactive molecules.

General Protocol for O-Fluoroalkylation:

-

In a round-bottom flask, dissolve the phenol (1.0 eq) and a base such as K₂CO₃ or Cs₂CO₃ (1.5 eq) in DMF or acetonitrile.

-

Add 2,2,3,3,4,4,5,5-octafluoropentyl tosylate (1.2 eq) to the mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

-

Purify the residue by column chromatography.

| Substrate (Phenol) | Product | Typical Yield (%) |

| Phenol | 1-((2,2,3,3,4,4,5,5-Octafluoropentyl)oxy)benzene | 70-80 |

| 4-Methoxyphenol | 1-Methoxy-4-((2,2,3,3,4,4,5,5-octafluoropentyl)oxy)benzene | 75-85 |

| Naphthol | 2-((2,2,3,3,4,4,5,5-Octafluoropentyl)oxy)naphthalene | 65-75 |

Safety Information

-

2,2,3,3,4,4,5,5-Octafluoropentyl tosylate is expected to be an irritant and a potent alkylating agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

-

Fluorinated compounds may have unique toxicological properties. Consult the Safety Data Sheet (SDS) for 2,2,3,3,4,4,5,5-octafluoro-1-pentanol and related compounds before use.

Conclusion

2,2,3,3,4,4,5,5-Octafluoropentyl tosylate serves as a versatile and efficient reagent for the introduction of the octafluoropentyl moiety into a wide range of organic molecules. The straightforward synthesis of the tosylate from its corresponding alcohol, coupled with its reliable reactivity towards various nucleophiles, makes it a valuable tool for researchers in drug discovery and materials science. The protocols outlined in this document provide a solid foundation for the successful application of this important fluoroalkylating agent.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated compounds are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] 1H,1H,5H-Octafluoropentyl p-toluenesulfonate is a valuable synthetic intermediate that combines a polyfluorinated alkyl chain with an excellent tosylate leaving group, making it an ideal substrate for introducing the octafluoropentyl moiety into various molecular scaffolds via nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbon bearing the tosylate group, facilitating nucleophilic attack.

This document provides detailed protocols for the synthesis of this compound and its subsequent application in nucleophilic substitution reactions with various nucleophiles.

Synthesis of this compound

The synthesis of this compound is achieved by the reaction of 1H,1H,5H-octafluoropentan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.[3][4]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1H,1H,5H-Octafluoropentan-1-ol | 232.07 | 5.0 g | 21.5 |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 4.5 g | 23.6 |

| Triethylamine (TEA) | 101.19 | 3.3 mL | 23.6 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | 20 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H,1H,5H-octafluoropentan-1-ol (5.0 g, 21.5 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (3.3 mL, 23.6 mmol) to the stirred solution.

-

In a separate beaker, dissolve p-toluenesulfonyl chloride (4.5 g, 23.6 mmol) in a minimal amount of anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid (20 mL).

-

Separate the organic layer, and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Expected Yield: 80-90%

Synthesis Workflow

Caption: Workflow for the synthesis of the target tosylate.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for S_N2 reactions with a variety of nucleophiles. The tosylate group is a superb leaving group, and the fluorinated chain enhances the reactivity of the electrophilic carbon.[3][4]

General Experimental Protocol for Nucleophilic Substitution

Materials and Reagents:

| Reagent | Role |

| This compound | Electrophile |

| Nucleophile (e.g., NaN3, NaCN, R-NH2) | Nucleophile |

| Solvent (e.g., DMF, DMSO, Acetonitrile) | Reaction Medium |

| Base (if necessary, e.g., K2CO3, for amine nucleophiles) | Acid Scavenger |

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

-

Add the nucleophile (1.1 - 1.5 eq.). If the nucleophile is an amine, add a non-nucleophilic base like potassium carbonate (1.5 eq.).

-

Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir for the specified time.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography or distillation.

Table of Reaction Conditions and Expected Products

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product |

| Azide | Sodium Azide (NaN₃) | DMF | 80 | 6-12 | 1-azido-1H,1H,5H-octafluoropentane |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 90 | 8-16 | 1H,1H,5H-octafluoropentylnitrile |

| Amine | Benzylamine | Acetonitrile | 60 | 12-24 | N-(1H,1H,5H-octafluoropentyl)benzylamine |

| Thiol | Sodium Thiophenoxide | Ethanol | 50 | 4-8 | 1H,1H,5H-octafluoropentyl phenyl sulfide |

Reaction Pathway Diagram

Caption: General S_N2 reaction pathways.

Conclusion

This compound serves as a versatile and highly reactive building block for the introduction of the octafluoropentyl group into a wide array of molecules. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and materials science to utilize this valuable intermediate in their synthetic endeavors. The predictable reactivity and the ability to employ a broad range of nucleophiles make it a powerful tool for the synthesis of novel fluorinated compounds with potentially enhanced biological and material properties.

References

Application Notes and Protocols for the Preparation of Fluorinated Ethers using 2,2,3,3,4,4,5,5-Octafluoropentyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorinated ethers, in particular, are of significant interest due to their unique electronic properties, increased metabolic stability, and ability to modulate lipophilicity.[3][4] This document provides detailed application notes and protocols for the synthesis of fluorinated ethers via the Williamson ether synthesis, utilizing 2,2,3,3,4,4,5,5-octafluoropentyl tosylate as a key fluorinated building block. This method offers a versatile and reliable route to a diverse range of octafluoropentyl ethers for applications in drug discovery and development.[5][6]

The Williamson ether synthesis is a robust and well-established method for forming an ether linkage from an alcohol and an organohalide or, as in this case, a tosylate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile, attacking the electrophilic carbon of the tosylate and displacing the tosylate leaving group.[5][7]

Reaction Principle

The overall reaction involves two main steps:

-

Deprotonation of the Alcohol/Phenol: A suitable base is used to deprotonate the hydroxyl group of the starting alcohol or phenol, generating a more nucleophilic alkoxide or phenoxide ion.

-

Nucleophilic Substitution (SN2): The resulting nucleophile attacks the primary carbon of 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, leading to the formation of the corresponding fluorinated ether and displacement of the tosylate anion.[6]

The general reaction scheme is as follows:

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Fluorinated Amines using 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-(1H,1H,5H-octafluoropentyl) amines through the nucleophilic substitution of 1H,1H,5H-octafluoropentyl p-toluenesulfonate with various primary and secondary amines. The incorporation of fluorinated moieties, such as the octafluoropentyl group, into amine-containing molecules is a valuable strategy in medicinal chemistry and materials science to modulate properties like lipophilicity, metabolic stability, and binding affinity. This protocol outlines a general, robust, and scalable procedure for this N-alkylation reaction.

Introduction

Fluorinated amines are a critical class of compounds in drug discovery and development. The unique electronic properties of fluorine can significantly alter the physicochemical and pharmacokinetic profiles of bioactive molecules. The 1H,1H,5H-octafluoropentyl group, in particular, offers a substantial increase in lipophilicity and can influence molecular conformation. The use of this compound as an alkylating agent provides a convenient and efficient method for introducing this fluorinated chain onto a wide range of amine substrates. The tosylate is a good leaving group, facilitating the SN2 reaction with amine nucleophiles under relatively mild conditions.

Reaction Principle

The synthesis proceeds via a nucleophilic aliphatic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the this compound, displacing the p-toluenesulfonate leaving group. A base is typically employed to neutralize the resulting ammonium salt and to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocols

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and consumables

General Procedure for N-alkylation:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.), the chosen anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of amine), and the base (1.5-2.0 eq.).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and activation of the amine.

-

Add this compound (1.1-1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(1H,1H,5H-octafluoropentyl) amine.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative yields for the synthesis of various fluorinated amines using the described protocol.

| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |

| 2 | Benzylamine | Et₃N | THF | 65 | 24 | 92 |

| 3 | Morpholine | K₂CO₃ | DMF | 80 | 16 | 88 |

| 4 | Piperidine | DIPEA | Acetonitrile | 70 | 20 | 90 |

| 5 | n-Butylamine | K₂CO₃ | Acetonitrile | 75 | 22 | 81 |

Visualizations

Reaction Scheme

Application Notes and Protocols for Surface Modification with 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate to Achieve Hydrophobicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic surfaces are of paramount importance in a wide range of applications, including biomedical devices, drug delivery systems, and microfluidics, where controlling protein adsorption and cellular interaction is critical. The modification of surfaces to impart hydrophobicity is a key strategy for enhancing biocompatibility and performance. Fluorinated compounds are particularly effective in creating low-energy surfaces that exhibit excellent water repellency.

This document provides detailed application notes and protocols for the use of 1H,1H,5H-octafluoropentyl p-toluenesulfonate in surface modification to achieve a highly hydrophobic interface. This compound serves as a versatile reagent for introducing a fluorinated alkyl chain onto various substrates. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to covalently attach the hydrophobic octafluoropentyl moiety to suitably functionalized surfaces. This two-step approach, involving the synthesis of the fluorinated tosylate followed by its reaction with a substrate, allows for precise control over the surface chemistry.

Data Presentation

The following table summarizes representative quantitative data for surfaces modified with fluorinated compounds, providing an indication of the expected surface properties after modification with this compound.

| Surface Property | Unmodified Substrate (e.g., Glass, Silicon) | Modified Substrate (with Fluorinated Alkyl Chains) | Measurement Technique |

| Static Water Contact Angle | 20° - 40° | > 110° | Goniometry[1] |

| Advancing Water Contact Angle | Not Applicable | > 115° | Dynamic Contact Angle Measurement[1] |

| Receding Water Contact Angle | Not Applicable | > 95° | Dynamic Contact Angle Measurement[1] |

| Contact Angle Hysteresis | Not Applicable | < 20° | Dynamic Contact Angle Measurement |

| Surface Free Energy | 40 - 60 mN/m | < 15 mN/m | Contact Angle Measurement with Multiple Liquids |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1H,1H,5H-octafluoropentan-1-ol and p-toluenesulfonyl chloride. The reaction involves the conversion of the alcohol's hydroxyl group into a tosylate, which is a good leaving group for subsequent surface modification reactions.

Materials and Reagents:

-

1H,1H,5H-octafluoropentan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-